An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Urea
An In-Depth Technical Guide to the Crystal Structure and Hydrogen Bonding of Urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (CO(NH₂)₂) is a small organic molecule of immense biological and industrial importance. Its ability to form extensive and highly directional hydrogen bonds dictates its crystal structure, solubility, and interactions with other molecules. A thorough understanding of urea's solid-state chemistry is crucial for applications ranging from fertilizer technology to its use as a protein denaturant and in the design of pharmaceutical co-crystals. This technical guide provides a comprehensive overview of the crystal structure and hydrogen bonding network of urea, with a focus on its polymorphic forms. The information presented herein is supported by data from X-ray and neutron diffraction studies.
The Crystal Structure of Urea
Urea is known to exist in several polymorphic forms, with Form I being the most stable under ambient conditions. Other forms, such as III, IV, and V, have been identified under high pressure.
Urea Form I: The Ambient Polymorph
Under standard conditions, urea crystallizes in the tetragonal space group P-42₁m.[1] The urea molecule in the solid state is planar, a consequence of the sp² hybridization of the nitrogen orbitals.[2] This planarity facilitates the formation of an extensive hydrogen-bonding network. In the gas phase or in aqueous solution, the molecule is non-planar with C₂ symmetry.[2]
The crystal structure of Form I is characterized by a relatively open arrangement, with ribbons of urea molecules forming tunnels with a square cross-section. This open structure is a consequence of the strong, directional hydrogen bonds overcoming more efficient molecular packing.[2]
Table 1: Crystallographic Data for Urea Form I
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P-42₁m |
| a, b (Å) | 5.56 |
| c (Å) | 4.65 |
| α, β, γ (°) | 90 |
| Volume (ų) | 143.40 |
| Z | 2 |
| Density (g/cm³) | 1.39 |
Data sourced from Materials Explorer.[1]
Table 2: Atomic Coordinates for Urea Form I
| Atom | Wyckoff | x | y | z |
| C | 2c | 0 | 1/2 | 0.672937 |
| O | 2c | 1/2 | 0 | 0.600474 |
| N | 4e | 0.853808 | 0.353808 | 0.822962 |
| H1 | 4e | 0.643827 | 0.856173 | 0.959058 |
| H2 | 4e | 0.240774 | 0.259226 | 0.282292 |
Data sourced from Materials Explorer.[1]
Table 3: Selected Bond Lengths and Angles for Urea Form I
| Bond | Length (Å) | Angle | Angle (°) |
| C-O | 1.27 | O-C-N | 120.0 |
| C-N | 1.34 | N-C-N | 120.0 |
| N-H | 1.01 | C-N-H | 120.0 |
| H-N-H | 120.0 |
Data represents idealized values for a trigonal planar geometry around the central carbon and nitrogen atoms. Experimental values may vary slightly.[1]
High-Pressure Polymorphs of Urea
Several polymorphs of urea have been identified at high pressures. These transformations involve significant rearrangements of the crystal packing and hydrogen bonding network.
-
Form III: Appears at approximately 0.48 GPa and crystallizes in the orthorhombic space group P2₁2₁2₁.[3][4]
-
Form IV: Becomes the most stable form at 3.10 GPa and has the orthorhombic space group P2₁2₁2.[3][4]
-
Form V: Observed at pressures above 7.20 - 8.0 GPa and belongs to the orthorhombic space group Pmcn.[3][4]
Detailed crystallographic data for these high-pressure forms are less common in the literature compared to Form I.
The Hydrogen Bonding Network in Urea
The crystal structure of urea is dominated by a three-dimensional network of N-H···O hydrogen bonds.[2] Each urea molecule acts as both a hydrogen bond donor, through its four N-H protons, and a hydrogen bond acceptor, through the carbonyl oxygen.
In the stable Form I, the oxygen atom of each urea molecule is engaged in two N-H···O hydrogen bonds.[2] These interactions create chains and ribbons of molecules, which are further interconnected to form the overall crystal lattice. Theoretical studies have also suggested the presence of weaker N-H···N hydrogen bonds, which become more significant under high pressure.[5]
Table 4: Hydrogen Bond Geometry in Urea Form I (Representative Values)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | ~1.01 | ~2.0 | ~3.0 | ~170 |
Note: These are approximate values. Actual distances and angles can vary within the crystal structure.
Experimental Protocols
The determination of urea's crystal structure has been primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful technique for determining the arrangement of atoms in a crystal.
Methodology:
-
Crystal Growth: High-quality single crystals of urea can be grown by slow evaporation from an aqueous or alcoholic solution.[6] For co-crystals, equimolar amounts of urea and the co-former are dissolved in a suitable solvent and allowed to evaporate slowly.[2][7]
-
Crystal Mounting: A suitable single crystal (typically with dimensions around 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.5418 Å).[6][7] The diffraction data are collected as a series of images at different crystal orientations. Data collection is often performed at low temperatures (e.g., 150 K) to reduce thermal vibrations.[7]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Software such as CrysAlisPro is used for data integration and reduction, including corrections for absorption.[7]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data using software packages like SHELXT for structure solution and SHELXL for refinement.[7] Olex2 is a commonly used graphical user interface for these programs.[8][9]
Neutron Diffraction
Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which is crucial for a detailed understanding of the hydrogen bonding network.
Methodology:
-
Crystal Growth: Larger single crystals are typically required for neutron diffraction compared to SC-XRD.
-
Data Collection: The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source. A beam of thermal neutrons is directed at the crystal, and the diffracted neutrons are detected. To minimize absorption and extinction effects, spherical crystals are often used.[2]
-
Data Processing and Refinement: The data are processed to obtain the intensities of the diffracted beams. The structure is then refined using specialized software, taking into account the nuclear scattering lengths of the atoms. Corrections for thermal vibrations are applied, often using models that account for rigid-body motion and anharmonic effects.[2]
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for determining the crystal structure of urea.
Hydrogen Bonding in Urea Crystal Lattice
Caption: Schematic of N-H···O hydrogen bonding in the urea crystal lattice.
Conclusion
The crystal structure of urea is a classic example of how strong, directional hydrogen bonding can govern the solid-state architecture of a molecule. While the ambient pressure polymorph, Form I, is well-characterized, the study of its high-pressure forms continues to provide valuable insights into the behavior of hydrogen-bonded systems under extreme conditions. The detailed experimental protocols for X-ray and neutron diffraction outlined in this guide provide a foundation for researchers to further investigate the rich solid-state chemistry of urea and its derivatives, aiding in the rational design of new materials with tailored properties for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Growth and Characterization of Urea Nitrate : Oriental Journal of Chemistry [orientjchem.org]
- 7. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
